molecular formula C24H43BF3NO B2924774 (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium CAS No. 411206-77-4

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium

Cat. No.: B2924774
CAS No.: 411206-77-4
M. Wt: 429.42
InChI Key: DCTWGMLLLDCCNZ-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium is a chemical compound with the molecular formula C24H43BF3NO It is known for its unique structure, which includes a trifluoroboranuide group attached to a 4-acetylphenyl ring, and a tetrabutylazanium cation

Preparation Methods

The synthesis of (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium typically involves the reaction of 4-acetylphenylboronic acid with a trifluoroborane source under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then treated with tetrabutylammonium hydroxide to form the final compound .

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoroboranuide group can participate in substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium involves its interaction with specific molecular targets and pathways. The trifluoroboranuide group can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate enzyme activities, alter cellular signaling pathways, and affect the overall biological response.

Comparison with Similar Compounds

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium can be compared with other similar compounds, such as:

    Phenylboronic acid derivatives: These compounds also contain boronic acid groups and are used in similar applications.

    Trifluoroborate salts: These salts have similar chemical properties and are used in organic synthesis and catalysis.

    Tetrabutylammonium salts: These compounds share the tetrabutylammonium cation and are used in various chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTWGMLLLDCCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43BF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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